Home > Products > Screening Compounds P124321 > 3-Methylcrotonyl-L-carnitine
3-Methylcrotonyl-L-carnitine - 64656-41-3

3-Methylcrotonyl-L-carnitine

Catalog Number: EVT-3412759
CAS Number: 64656-41-3
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methylcrotonyl-L-carnitine is classified as an acylcarnitine, which are esters formed from carnitine and fatty acids. It is synthesized from L-carnitine through the addition of a 3-methylcrotonyl group, typically derived from the metabolism of leucine. This compound is also linked to various metabolic disorders, particularly those involving deficiencies in enzymes related to leucine metabolism, such as 3-methylcrotonyl-CoA carboxylase.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methylcrotonyl-L-carnitine can be achieved through several methods, primarily focusing on esterification reactions. The most common synthetic route involves:

  • Esterification Reaction: L-carnitine reacts with 3-methylcrotonyl chloride in the presence of a base (commonly pyridine) to form 3-Methylcrotonyl-L-carnitine. This reaction occurs under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: In industrial settings, similar esterification methods are employed but scaled up for higher yields. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Methylcrotonyl-L-carnitine is C12H23N1O4C_{12}H_{23}N_{1}O_{4}. The compound features a carnitine backbone with a 3-methylcrotonyl group attached. Its structure can be represented as follows:

Structure  3R 3 3 Methylbut 2 enoyl oxy 4 trimethylazaniumyl butanoate\text{Structure }\text{ 3R 3 3 Methylbut 2 enoyl oxy 4 trimethylazaniumyl butanoate}

This structure indicates that it contains both an amine and an ester functional group, which are characteristic of carnitines.

Chemical Reactions Analysis

Reactions and Technical Details

3-Methylcrotonyl-L-carnitine undergoes several types of chemical reactions:

  • Oxidation: This reaction can convert 3-Methylcrotonyl-L-carnitine into its corresponding carboxylic acid derivative.
  • Reduction: Reduction reactions can yield alcohol derivatives from this compound.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

  • For oxidation, potassium permanganate or chromium trioxide may be used.
  • Lithium aluminum hydride or sodium borohydride serves as reducing agents.
  • Nucleophiles like amines or thiols are typically employed in substitution reactions.
Mechanism of Action

Process and Data

The primary mechanism of action for 3-Methylcrotonyl-L-carnitine involves its role in the leucine catabolic pathway. It acts as a substrate for the enzyme 3-methylcrotonyl-CoA carboxylase, which catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This process is critical for energy production and involves several steps:

  1. Conversion to CoA Derivative: The compound is converted into 3-methylglutaconyl-CoA.
  2. Subsequent Reduction: This derivative is further reduced to produce 3-methylglutaryl-CoA, which eventually leads to energy release through beta-oxidation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 245.32 g/mol
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for acylcarnitines.

These properties indicate that 3-Methylcrotonyl-L-carnitine can effectively participate in biochemical processes within both aqueous and lipid environments.

Applications

Scientific Uses

3-Methylcrotonyl-L-carnitine has several important applications in scientific research:

  • Metabolic Studies: It serves as a biomarker for assessing leucine metabolism and related metabolic disorders.
  • Therapeutic Research: Investigations into its role in conditions like 3-methylcrotonylglycinuria highlight its potential therapeutic uses in managing metabolic deficiencies.
  • Analytical Chemistry: Used as an analytical standard in mass spectrometry for quantifying acylcarnitines, aiding in clinical diagnostics related to metabolic disorders.
Introduction to 3-Methylcrotonyl-L-carnitine in Metabolic Contexts

3-Methylcrotonyl-L-carnitine (also known as 3-hydroxyisovalerylcarnitine) is an acylcarnitine ester that serves as a critical diagnostic metabolite and detoxification product in mitochondrial metabolism. This compound forms through the conjugation of L-carnitine with 3-methylcrotonyl-CoA, an intermediate in the leucine degradation pathway. Its accumulation provides a key biochemical signature of impaired leucine catabolism, particularly in the inherited metabolic disorder 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCd) [1] [6]. The physiological significance of 3-methylcrotonyl-L-carnitine extends beyond mere waste product formation; it represents an essential shuttle mechanism that prevents toxic accumulation of organic acid intermediates while facilitating the elimination of potentially damaging metabolites through urinary excretion. In healthy individuals, this conjugate exists at low concentrations, but its dramatic elevation in blood and urine provides clinicians with a specific biomarker for identifying metabolic blocks in leucine catabolism [3] [6]. The compound's biochemical behavior exemplifies the body's adaptive detoxification strategies when confronted with metabolic imbalances, making it a molecule of considerable interest in inborn errors of metabolism research and clinical diagnostics.

Role in Leucine Catabolism and Mitochondrial Fatty Acid Oxidation

The formation of 3-methylcrotonyl-L-carnitine represents a crucial biochemical adaptation within the mitochondrial matrix that enables continued metabolic flux when downstream enzymatic deficiencies occur. During normal leucine catabolism, the branched-chain amino acid undergoes a series of enzymatic transformations:

  • Transamination to α-ketoisocaproate
  • Oxidative decarboxylation to isovaleryl-CoA
  • Dehydrogenation to 3-methylcrotonyl-CoA [5] [6]

3-Methylcrotonyl-CoA normally serves as the substrate for 3-methylcrotonyl-CoA carboxylase (MCC), which catalyzes its carboxylation to 3-methylglutaconyl-CoA. When MCC activity is compromised – either due to genetic deficiency or enzyme inhibition – unconjugated 3-methylcrotonyl-CoA accumulates rapidly in mitochondria. This accumulation triggers a compensatory conjugation reaction where 3-methylcrotonyl-CoA is transferred to carnitine via carnitine acyltransferase, forming 3-methylcrotonyl-L-carnitine (3-hydroxyisovalerylcarnitine) [1] [6]. This reaction serves two vital physiological purposes:

  • Detoxification: Conjugation prevents CoA ester accumulation, which would otherwise sequester free coenzyme A and disrupt mitochondrial function
  • Elimination: The carnitine conjugate can be transported across mitochondrial and cellular membranes for excretion in urine [1]

Table 1: Key Intermediates in Leucine Catabolism Involving 3-Methylcrotonyl-L-carnitine Formation

Metabolic IntermediateEnzyme InvolvedProduct FormedRelationship to 3-Methylcrotonyl-L-carnitine
LeucineBranched-chain aminotransferaseα-KetoisocaproatePrecursor amino acid
α-KetoisocaproateBranched-chain α-keto acid dehydrogenaseIsovaleryl-CoAUpstream metabolite
Isovaleryl-CoAIsovaleryl-CoA dehydrogenase3-Methylcrotonyl-CoADirect precursor
3-Methylcrotonyl-CoACarnitine acyltransferase3-Methylcrotonyl-L-carnitineConjugation product
3-Methylcrotonyl-CoA3-Methylcrotonyl-CoA carboxylase3-Methylglutaconyl-CoANormal downstream product

The carnitine shuttle system, traditionally associated with fatty acid oxidation, thus demonstrates remarkable functional versatility by accommodating intermediates from amino acid metabolism. While 3-methylcrotonyl-L-carnitine itself does not participate directly in mitochondrial β-oxidation pathways, its formation exemplifies the metabolic integration between amino acid catabolism and fatty acid oxidation systems. Both processes depend critically on the availability of free L-carnitine and functional carnitine acyltransferases to maintain metabolic homeostasis [6]. The conjugation reaction effectively resolves the potential bottleneck created by 3-methylcrotonyl-CoA accumulation, allowing partial continuation of energy production despite the metabolic block. However, this detoxification mechanism comes at the cost of carnitine depletion, as excessive conjugation and excretion of acylcarnitines can deplete cellular carnitine reserves, creating a secondary carnitine deficiency that further compromises energy metabolism [2] [10].

Association with 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCd)

Biochemical Basis and Diagnostic Significance

3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCd) represents an autosomal recessive inborn error of metabolism caused by mutations in either MCCC1 (3q27.1) or MCCC2 (5q12-q13) genes, which encode the α and β subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase [3] [5]. This enzyme requires biotin as a cofactor and catalyzes the essential carboxylation step in leucine degradation. When functional MCC is deficient, 3-methylcrotonyl-CoA accumulates and undergoes alternative metabolic processing:

  • Glycine conjugation: Forms 3-methylcrotonylglycine
  • Carnitine conjugation: Forms 3-methylcrotonyl-L-carnitine (3-hydroxyisovalerylcarnitine)
  • Hydrolysis: Forms 3-hydroxyisovaleric acid [1] [6]

The significant elevation of 3-methylcrotonyl-L-carnitine in biological fluids provides the primary diagnostic biomarker for 3-MCCd. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) detect elevated C5-OH acylcarnitine (specifically 3-hydroxyisovalerylcarnitine) in dried blood spots, with confirmatory diagnosis requiring:

  • Quantitative measurement of elevated 3-hydroxyisovalerylcarnitine in plasma (typically > 0.4 μmol/L)
  • Detection of increased urinary 3-hydroxyisovaleric acid and 3-methylcrotonylglycine
  • Demonstration of deficient MCC enzyme activity in lymphocytes or fibroblasts
  • Identification of biallelic pathogenic variants in MCCC1 or MCCC2 genes [3] [4] [7]

Table 2: Diagnostic Biomarkers in 3-Methylcrotonyl-CoA Carboxylase Deficiency

BiomarkerSpecimen TypeAnalytical MethodTypical Concentration in 3-MCCdClinical Utility
3-Hydroxyisovalerylcarnitine (C5-OH)Dried blood spotTandem MS/MS0.5-5.0 μmol/L (elevated)Newborn screening
3-HydroxyisovalerylcarnitinePlasmaQuantitative LC-MS/MS1.0-10.0 μmol/L (severely elevated)Confirmatory diagnosis
3-Hydroxyisovaleric acidUrineGC-MS500-3000 mmol/mol creatinineOrganic acid analysis
3-MethylcrotonylglycineUrineGC-MS50-500 mmol/mol creatinineOrganic acid analysis
Free carnitinePlasmaEnzymatic/LC-MS/MS5-15 μmol/L (reduced)Secondary deficiency detection

The diagnostic specificity of 3-methylcrotonyl-L-carnitine faces challenges because several other conditions can elevate C5-OH acylcarnitine, including:

  • Multiple carboxylase deficiency (biotin metabolism disorders)
  • 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency
  • Mitochondrial acetoacetyl-CoA thiolase deficiency
  • Maternal 3-MCCd (where the mother has 3-MCCd and the infant shows transient abnormalities) [3] [6]

Differentiation requires comprehensive metabolic profiling, including measurement of additional metabolites (e.g., absence of methylcitrate and 3-hydroxypropionate helps exclude multiple carboxylase deficiency) and enzyme activity assays [9]. The detection of 3-methylcrotonyl-L-carnitine remains the cornerstone of 3-MCCd diagnosis, with its elevation triggering further specific investigations to confirm the metabolic defect.

Clinical Implications and Therapeutic Monitoring

The clinical presentation of 3-MCCd exhibits extraordinary heterogeneity that remains poorly correlated with specific mutations or residual enzyme activity. While most patients identified through newborn screening remain asymptomatic throughout life (approximately 90%), symptomatic cases typically manifest during metabolic stress induced by infection, fasting, or increased protein intake [3] [5] [9]. The clinical spectrum ranges from:

  • Severe neonatal form: Metabolic acidosis, hypoglycemia, hyperammonemia, seizures, coma, and fatal outcomes in rare cases
  • Infantile presentation (3-24 months): Episodic vomiting, lethargy, hypotonia, developmental delay, and failure to thrive
  • Adult-onset symptoms: Chronic fatigue, muscle weakness, and exercise intolerance [3] [5] [9]

The pathophysiological role of 3-methylcrotonyl-L-carnitine itself remains complex. While its formation represents a detoxification mechanism, excessive production leads to secondary carnitine deficiency as circulating carnitine becomes trapped in the conjugated form and excreted. Studies in Faroese populations with a high prevalence of 3-MCCd (1:2,400) demonstrated significantly reduced plasma free carnitine (mean 6.9 ± 1.4 μmol/L) and muscle carnitine levels (785 ± 301 nmol/g wet weight) in untreated patients [2] [10]. This carnitine depletion impairs energy metabolism by reducing fatty acid oxidation capacity and disrupting mitochondrial function. Additionally, animal studies suggest that accumulated metabolites may induce oxidative stress in cerebral cortex tissue, potentially contributing to neurological manifestations observed in severe cases [9].

Therapeutic approaches focus on carnitine repletion to restore metabolic balance. L-carnitine supplementation (typically 50-100 mg/kg/day) produces significant biochemical improvements:

  • Normalization of plasma and muscle carnitine levels (increases plasma carnitine to 25.5 ± 10.9 μmol/L and muscle carnitine to 1827 ± 523 nmol/g wet weight)
  • Increased renal excretion of acylcarnitines, including 3-methylcrotonyl-L-carnitine
  • Reduction in 3-hydroxyisovaleric acid excretion [1] [2] [10]

Clinical responses to carnitine supplementation vary considerably. Symptomatic patients with fatigue often report improvement in energy levels, while those with severe neurological manifestations may show limited response [2] [10]. Protein restriction remains controversial, with most guidelines recommending it only during acute illness rather than as chronic management [3] [9]. The monitoring of 3-methylcrotonyl-L-carnitine levels in blood and urine provides clinicians with valuable therapeutic markers, as decreasing concentrations often correlate with improved metabolic control. However, the compound's diagnostic and prognostic value exceeds its pathophysiological contribution, as its presence primarily signifies an underlying metabolic disruption rather than directly causing toxicity [6] [9].

Properties

CAS Number

64656-41-3

Product Name

3-Methylcrotonyl-L-carnitine

IUPAC Name

(3R)-3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/t10-/m1/s1

InChI Key

KGPNNIOVWVIXOR-SNVBAGLBSA-N

SMILES

CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C

Canonical SMILES

CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C

Isomeric SMILES

CC(=CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.